1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis, particularly in click chemistry, where they are used to form triazoles through cycloaddition reactions. This compound features a tetrahydropyridine ring substituted with a phenyl group and an azidoethyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are crucial in various applications, including drug development and material science. The azido group acts as a reactive site, enabling the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
- 1-(2-Azidoethyl)-4-methyl-1,2,3,6-tetrahydropyridine
- 1-(2-Azidoethyl)-4-ethyl-1,2,3,6-tetrahydropyridine
- 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine
Uniqueness: this compound is unique due to the presence of both the phenyl and azidoethyl groups, which confer distinct reactivity and properties. The phenyl group enhances the compound’s stability and lipophilicity, while the azidoethyl group provides a versatile site for further functionalization .
Properties
IUPAC Name |
1-(2-azidoethyl)-4-phenyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-16-15-8-11-17-9-6-13(7-10-17)12-4-2-1-3-5-12/h1-6H,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWJHDCQCMYYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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